![molecular formula C9H7FO4 B6589455 3-fluoro-5-formyl-4-methoxybenzoic acid CAS No. 2137718-44-4](/img/no-structure.png)
3-fluoro-5-formyl-4-methoxybenzoic acid
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Overview
Description
3-Fluoro-4-methoxybenzoic acid is a fluorinated para-anisic acid derivative . It has a molecular weight of 170.14 . The compound is solid at room temperature .
Synthesis Analysis
The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular formula of 3-fluoro-4-methoxybenzoic acid is C8H7FO3 . The InChI key is HYNNNQDQEORWEU-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . It can also be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Physical And Chemical Properties Analysis
3-Fluoro-4-methoxybenzoic acid is a solid at room temperature . It has a molecular weight of 170.14 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Fischer Esterification : 3-fluoro-5-formyl-4-methoxybenzoic acid can undergo Fischer esterification reactions. Researchers have used it to synthesize esters with ligustrazine moieties. These esters show potential for treating Alzheimer’s disease .
- KCa2/3 Pan-Inhibitors : The compound is involved in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which act as potent KCa2/3 pan-inhibitors. These inhibitors may have applications in neurological disorders and cancer research .
Fluorinated Building Blocks in Organic Synthesis
- The presence of a fluoride substituent enables nucleophilic aromatic substitution reactions. Researchers utilize this property for constructing complex organic molecules. 3-fluoro-5-formyl-4-methoxybenzoic acid serves as a versatile building block in synthetic chemistry .
Pharmaceutical Intermediates
- The compound serves as an intermediate in the preparation of active pharmaceutical ingredients (APIs). Researchers use it to synthesize molecules with potential therapeutic effects, including those related to Alzheimer’s disease .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound can undergo various reactions, including fischer esterification affording esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Mode of Action
The fluoride substituent in 3-fluoro-5-formyl-4-methoxybenzoic acid enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification .
Result of Action
It’s known that the compound can undergo various reactions, including fischer esterification, which affords esters with a ligustrazine moiety . These esters could potentially be used in the treatment of Alzheimer’s disease .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-5-formyl-4-methoxybenzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methoxybenzoic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "fluorine gas", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "formic acid" ], "Reaction": [ "The first step involves the conversion of 3-methoxybenzoic acid to 3-nitrobenzoic acid by reacting it with sodium nitrite and hydrochloric acid.", "The resulting 3-nitrobenzoic acid is then reduced to 3-aminobenzoic acid using sodium hydroxide and hydrogen gas.", "The 3-aminobenzoic acid is then fluorinated using fluorine gas and a catalyst to yield 3-fluoro-aminobenzoic acid.", "The 3-fluoro-aminobenzoic acid is then oxidized using potassium permanganate to yield 3-fluoro-5-formylbenzoic acid.", "The formyl group is then protected using sodium bisulfite to yield 3-fluoro-5-(sodium sulfonate)-benzoic acid.", "The sulfonate group is then removed using sodium carbonate to yield 3-fluoro-5-formylbenzoic acid.", "Finally, the methoxy group is hydrolyzed using formic acid to yield the target compound, 3-fluoro-5-formyl-4-methoxybenzoic acid." ] } | |
CAS RN |
2137718-44-4 |
Product Name |
3-fluoro-5-formyl-4-methoxybenzoic acid |
Molecular Formula |
C9H7FO4 |
Molecular Weight |
198.1 |
Purity |
95 |
Origin of Product |
United States |
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